1-[4-(2,3-dihydro-1,4-benzodioxin-6-ylmethoxy)phenyl]-N-(4-fluorobenzyl)methanamine
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Overview
Description
{[4-(2,3-dihydro-1,4-benzodioxin-6-ylmethoxy)phenyl]methyl}[(4-fluorophenyl)methyl]amine is a complex organic compound characterized by the presence of a benzodioxin ring and a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[4-(2,3-dihydro-1,4-benzodioxin-6-ylmethoxy)phenyl]methyl}[(4-fluorophenyl)methyl]amine typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Benzodioxin Ring: This can be achieved through the cyclization of appropriate dihydroxybenzene derivatives with methylene donors under acidic conditions.
Attachment of the Fluorophenyl Group: This step involves the nucleophilic substitution reaction where a fluorophenyl halide reacts with a suitable nucleophile.
Final Assembly: The final step involves the coupling of the benzodioxin and fluorophenyl intermediates using a suitable linker, often under basic conditions to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxin ring, leading to the formation of quinones.
Reduction: Reduction reactions can target the fluorophenyl group, potentially converting it to a phenyl group.
Substitution: The compound can participate in various substitution reactions, such as halogenation or nitration, depending on the reaction conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced phenyl derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry
In chemistry, {[4-(2,3-dihydro-1,4-benzodioxin-6-ylmethoxy)phenyl]methyl}[(4-fluorophenyl)methyl]amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its structural similarity to certain bioactive molecules.
Medicine
In medicine, the compound is being investigated for its potential therapeutic properties, including its role as a precursor for drug development targeting specific molecular pathways.
Industry
In the industrial sector, the compound’s stability and reactivity make it suitable for use in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of {[4-(2,3-dihydro-1,4-benzodioxin-6-ylmethoxy)phenyl]methyl}[(4-fluorophenyl)methyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxin ring can engage in π-π interactions, while the fluorophenyl group can form hydrogen bonds or van der Waals interactions, facilitating binding to the target site. This binding can modulate the activity of the target, leading to the desired biological or chemical effect.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms, used in the production of dyes and herbicides.
Caffeine: An alkaloid with a purine structure, known for its stimulant properties.
Uniqueness
What sets {[4-(2,3-dihydro-1,4-benzodioxin-6-ylmethoxy)phenyl]methyl}[(4-fluorophenyl)methyl]amine apart is its unique combination of a benzodioxin ring and a fluorophenyl group. This dual functionality allows it to participate in a wider range of chemical reactions and interactions compared to simpler compounds like dichloroaniline or caffeine.
Properties
Molecular Formula |
C23H22FNO3 |
---|---|
Molecular Weight |
379.4 g/mol |
IUPAC Name |
1-[4-(2,3-dihydro-1,4-benzodioxin-6-ylmethoxy)phenyl]-N-[(4-fluorophenyl)methyl]methanamine |
InChI |
InChI=1S/C23H22FNO3/c24-20-6-1-17(2-7-20)14-25-15-18-3-8-21(9-4-18)28-16-19-5-10-22-23(13-19)27-12-11-26-22/h1-10,13,25H,11-12,14-16H2 |
InChI Key |
YAVNPMXBGHIUPX-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)COC3=CC=C(C=C3)CNCC4=CC=C(C=C4)F |
Origin of Product |
United States |
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